N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(2-ETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Overview
Description
N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(2-ethoxyphenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound that features a benzothiadiazole core, a piperazine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(2-ethoxyphenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiadiazole core reacts with a piperazine derivative.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with an ethoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(2-ethoxyphenyl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(2-ethoxyphenyl)methyl]piperazin-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[(2-ethoxyphenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with biological macromolecules, leading to changes in their structure and function. The piperazine ring can enhance the compound’s binding affinity to receptors or enzymes, while the ethoxyphenyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- N-{[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine
- 2-(7-(4-Diphenylaminophenyl)-2,1,3-benzothiadiazol-4-yl)methylenepropanedinitrile
Uniqueness
N-(2,1,3-Benzothiadiazol-4-yl)-2-{4-[(2-ethoxyphenyl)methyl]piperazin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, differentiates it from other benzothiadiazole derivatives, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-2-28-19-9-4-3-6-16(19)14-25-10-12-26(13-11-25)15-20(27)22-17-7-5-8-18-21(17)24-29-23-18/h3-9H,2,10-15H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDUJUPWHMWUSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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